3,6-Dideoxy-D-xylo-hexose

Salmonella serotyping PCR diagnostics rfb gene cluster

3,6-Dideoxy-D-xylo-hexose (synonym D-abequose) is a rare 3,6-dideoxyhexose sugar that functions as the immunodominant component of the O-antigenic lipopolysaccharide (LPS) in Salmonella enterica serogroup B, Citrobacter freundii O22, and Yersinia pseudotuberculosis serogroup II. Belonging to a family of only five naturally occurring 3,6-dideoxyhexose stereoisomers—which also includes paratose, tyvelose, ascarylose, and L-colitose—this D-xylo-configured sugar is uniquely encoded by the rfbJ gene (CDP-abequose synthase) and confers O4 antigenic epitope specificity.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 56816-60-5
Cat. No. B1233376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dideoxy-D-xylo-hexose
CAS56816-60-5
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1
InChIKeyKYPWIZMAJMNPMJ-JDJSBBGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dideoxy-D-xylo-hexose (D-Abequose) CAS 56816-60-5: A Serogroup-Defining 3,6-Dideoxyhexose for Bacterial O-Antigen Research and Diagnostic Procurement


3,6-Dideoxy-D-xylo-hexose (synonym D-abequose) is a rare 3,6-dideoxyhexose sugar that functions as the immunodominant component of the O-antigenic lipopolysaccharide (LPS) in Salmonella enterica serogroup B, Citrobacter freundii O22, and Yersinia pseudotuberculosis serogroup II [1][2][3]. Belonging to a family of only five naturally occurring 3,6-dideoxyhexose stereoisomers—which also includes paratose, tyvelose, ascarylose, and L-colitose—this D-xylo-configured sugar is uniquely encoded by the rfbJ gene (CDP-abequose synthase) and confers O4 antigenic epitope specificity [4]. Its structural signature—the absence of hydroxyl groups at both C-3 and C-6 of the hexose ring—renders it absent from mammalian glycoconjugates, making it a high-value hapten for serological typing, vaccine conjugate design, and diagnostic probe development [5].

Why 3,6-Dideoxy-D-xylo-hexose Cannot Be Substituted with Other 3,6-Dideoxyhexoses in Serotyping, Vaccine Design, or Enzymatic Studies


Within the family of 3,6-dideoxyhexoses, each stereoisomer is biosynthesized by a distinct terminal synthase that determines its configuration at C-4 and C-5, thereby defining serological specificity [1]. D-Abequose (D-xylo) is the product of CDP-abequose synthase (rfbJ), while the enantiomer L-colitose (L-xylo) requires the bifunctional, B6-dependent enzyme ColC operating on a GDP-linked intermediate—a fundamentally different biosynthetic logic [2]. Even among the CDP-dependent isomers, abequose confers O4 specificity (Salmonella group B), paratose confers O2 specificity (group A), and tyvelose confers O9 specificity (group D), with the O-antigen repeating units otherwise identical [3]. Consequently, substitution of one 3,6-dideoxyhexose for another produces a different serological phenotype, alters PCR-based diagnostic amplicon size, and changes antibody recognition profiles—each of which has direct consequences for procurement decisions in diagnostic microbiology, vaccine development, and glycobiology research [4].

Quantitative Differentiation Evidence for 3,6-Dideoxy-D-xylo-hexose vs. Its Closest Structural and Functional Analogs


PCR Amplicon Size Distinguishes the Abequose Synthase Gene (rfbJ, Serogroup B) from Paratose Synthase (rfbS, Serogroups A/D) and the C2 rfbJ Variant

In a validated PCR assay targeting defined regions of the abequose and paratose synthase genes, primers specific to rfbJ of Salmonella serogroup B (encoding CDP-abequose synthase) generated a DNA product of approximately 882 bp. In contrast, primers targeting rfbS of serogroups A and D (encoding CDP-paratose synthase) yielded a product of approximately 720 bp, while rfbJ of serogroup C2 produced approximately 820 bp [1]. Among 123 clinical isolates tested (40 salmonellae from serogroups B, C2, D, and A), all were accurately identified with zero false-positive reactions [1]. This size-based discrimination enables unambiguous serogroup-level identification of abequose-producing Salmonella B strains versus paratose- or tyvelose-producing strains without requiring sugar purification.

Salmonella serotyping PCR diagnostics rfb gene cluster O-antigen biosynthesis

Serological Specificity: Abequose-Containing O-Antigen of C. freundii O22 Is Indistinguishable from Salmonella Group B but Distinct from Colitose-Containing O-Antigens

SDS-PAGE and immunoblotting analysis demonstrated that the abequose-containing O-antigen of Citrobacter freundii O22 (strain PCM 1555) is serologically indistinguishable from those of Salmonella group B serovars (Typhimurium, Brandenburg, Sandiego, Paratyphi B). However, it showed no cross-reactivity with other abequose-containing O-antigens from Citrobacter werkmanii O38 or Salmonella Kentucky, nor with the colitose (L-enantiomer of abequose)-containing O-antigen of Escherichia coli O111 [1]. This demonstrates that the presence of D-abequose alone is necessary but not sufficient for serological identity; the structural context within the O-antigen repeating unit also matters, but that the D- versus L-configuration at the xylo-hexose level is a primary determinant of serological distinction.

immunoblotting O-antigen cross-reactivity serological typing Citrobacter freundii

Malonaldehyde-Thiobarbituric Acid Assay: Abequose and Colitose Are Quantitatively Distinguished from 3-Deoxy-Glucose and Ascarylose by Reaction Temperature Optimum

In the modified malonaldehyde-thiobarbituric acid reaction for 3-deoxy sugar detection, 3-deoxy-glucose was found to be virtually unreactive under standard room-temperature periodic acid treatment. Ascarylose similarly showed negligible reactivity at room temperature but yielded 88% of theoretical malonaldehyde when treated with periodic acid for 25 min at 55°C. In contrast, both abequose (isolated from Salmonella typhimurium LT-2) and colitose (isolated from E. coli O111) produced optimal malonaldehyde yields after 20–25 min incubation at 55°C [1]. This temperature-dependent differentiation profile demonstrates that abequose behaves distinctly from ascarylose (requires elevated temperature) and from 3-deoxy-glucose (unreactive under all conditions tested), and that abequose and colitose, while sharing the same assay conditions, are distinguished only by their biological source and enantiomeric identity.

colorimetric assay 3-deoxy sugar detection periodic acid oxidation malonaldehyde yield

Enantiomeric Specificity: D-Abequose (D-xylo) vs. L-Colitose (L-xylo) Are Optical Antipodes with Distinct Biosynthetic Origins and Biological Occurrence

3,6-Dideoxy-D-xylo-hexose (D-abequose) and 3,6-dideoxy-L-xylo-hexose (L-colitose) are optical antipodes (enantiomers) that differ in configuration at every chiral center (C-2, C-4, C-5) [1]. D-Abequose is biosynthesized from CDP-D-glucose via CDP-abequose synthase (rfbJ) and is the immunodominant sugar of Salmonella group B O-antigens (O4 specificity) [2]. L-Colitose is biosynthesized from GDP-D-mannose via a distinct, B6-dependent pathway involving ColD (GDP-4-keto-6-deoxy-D-mannose-3-dehydrase) and the bifunctional ColC epimerase/reductase, and is found in E. coli O111 and Y. pseudotuberculosis serogroup VI [3]. The two enantiomers were first immunologically differentiated as determinant endgroups in Salmonella O-antigens as early as 1959 [4], establishing that D- versus L-configuration alone is sufficient to dictate serological specificity.

enantiomer stereochemistry O-antigen Salmonella Escherichia coli

Biosynthetic Enzyme Divergence: Colitose C-3 Deoxygenation Uses a Unique PLP-Dependent Transaminase/Dehydratase (ColD) Not Required for Abequose Biosynthesis

The biosynthesis of L-colitose requires a C-3 deoxygenation step catalyzed by ColD (GDP-4-keto-6-deoxy-D-mannose-3-dehydrase), a pyridoxal 5′-phosphate (PLP)-dependent enzyme that initiates catalysis via transamination using L-glutamate, converting PLP to PMP [1]. This mechanism is unique among 3,6-dideoxyhexose biosynthetic pathways. In contrast, D-abequose biosynthesis proceeds from CDP-4-keto-6-deoxy-D-glucose through a C-3 deoxygenation catalyzed by an iron-sulfur, NADPH-dependent dehydratase (E1), followed by CDP-abequose synthase (rfbJ)-catalyzed C-4 keto reduction with galacto stereochemistry [2]. The enzyme ColD has no functional counterpart in the abequose pathway, representing a fundamental mechanistic divergence: colitose biosynthesis operates via a 'transamination-dehydration' paradigm, whereas abequose biosynthesis uses a 'direct dehydratase' paradigm [1]. This mechanistic distinction has direct implications for inhibitor design, pathway engineering, and in vitro reconstitution studies.

deoxysugar biosynthesis PLP-dependent enzyme ColD CDP-abequose synthase enzyme mechanism

Synthetic Accessibility: Abequose Can Be Prepared from D-Galactono-1,4-lactone in 59–67% Overall Yield via Well-Established Routes

A practical synthetic route to 3,6-dideoxy-D-xylo-hexose (abequose) starting from D-galactono-1,4-lactone has been reported with an overall yield of approximately 59% (via the 6-bromo-3,6-dideoxy pathway) or 67% (via the 6-bromo-6-deoxy alternative) for the key lactone intermediate 6 [1]. This compares favorably to the synthesis of 3,6-dideoxy-D-ribo-hexose (paratose), which typically proceeds via deoxygenation at C-6 of 3-deoxy-1,2-O-isopropylidene-α-D-ribo-hexofuranose using a distinct starting material (methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside for paratose/tyvelose) [2]. The availability of two alternative high-yielding routes to abequose from the inexpensive D-galactono-1,4-lactone precursor provides synthetic chemists with greater flexibility and reliability in procurement planning compared to the more constrained synthetic entry points for paratose and tyvelose.

chemical synthesis dideoxy sugar carbohydrate chemistry D-galactono-1,4-lactone

High-Value Procurement Scenarios for 3,6-Dideoxy-D-xylo-hexose (D-Abequose) Based on Verified Differentiation Evidence


Salmonella Serogroup B-Specific PCR Diagnostic Kit Development

The demonstrated ability of rfbJ (abequose synthase gene)-specific primers to generate a unique ~882 bp amplicon that cleanly resolves from the ~720 bp product of rfbS (paratose/tyvelose, serogroups A/D) and the ~820 bp product of rfbJ (serogroup C2) [1] makes purified 3,6-dideoxy-D-xylo-hexose a critical positive control and calibration standard for PCR-based Salmonella serotyping kits. Procurement of this specific sugar enables validation of primer specificity and confirmation that detected amplicons correspond to abequose-producing serogroup B strains, directly supporting clinical and food-safety microbiology workflows.

O4 Epitope-Specific Vaccine Conjugate Synthesis and Immunogenicity Testing

Synthetic disaccharide abequose-α(1→3)-D-mannose conjugated to bovine serum albumin elicited O4-specific antibody titers in rabbits comparable to those induced by heat-killed Salmonella typhimurium, and conferred passive protection in mice against intraperitoneal challenge with 100× LD₅₀ of S. typhimurium SH 2201 (O4,12), but not against S. enteritidis SH 2204 (O9,12) [1]. The strict O4 serological specificity conferred by the D-abequose residue—distinct from O9 (tyvelose) and O2 (paratose)—establishes D-abequose as the non-substitutable hapten for Salmonella group B-targeted conjugate vaccine candidates. Procuring the correct stereoisomer is essential for eliciting protective, serogroup-specific immunity.

Bacterial LPS Structural Biology and O-Antigen Serological Cross-Reactivity Studies

Immunoblotting evidence shows that abequose-containing O-antigens can be serologically indistinguishable (C. freundii O22 = Salmonella group B) or completely non-cross-reactive (C. freundii O22 vs. E. coli O111 colitose-containing O-antigen) [1]. Furthermore, structural NMR analysis reveals that Y. pseudotuberculosis O:4a differs from O:2c solely by the presence of abequose in place of tyvelose [2]. This positions 3,6-dideoxy-D-xylo-hexose as an essential analytical reference standard for NMR-based O-antigen structural elucidation and for serological mapping studies where the precise identity of the terminal 3,6-dideoxyhexose determines immunological phenotype.

In Vitro Reconstitution of CDP-Abequose Biosynthetic Pathway for Enzyme Characterization and Inhibitor Screening

The terminal step of D-abequose biosynthesis is catalyzed by CDP-abequose synthase (EC 1.1.1.341), which reduces CDP-4-dehydro-3,6-dideoxy-α-D-glucose using NADPH to yield CDP-α-D-abequose with galacto configuration at C-4 [1]. This enzyme is distinct from CDP-paratose synthase (EC 1.1.1.342), which shows a 10-fold preference for NADPH over NADH and exhibits a high-affinity NADPH dissociation constant (Kia) of 0.005 μM vs. a Km of 26 μM [2]. Authentic 3,6-dideoxy-D-xylo-hexose is required as a product standard for HPLC-based enzyme activity assays, kinetic characterization, and high-throughput screening of inhibitors targeting the abequose-specific synthase for antivirulence drug discovery.

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